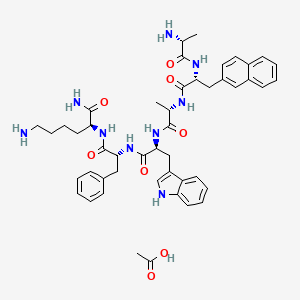![molecular formula C15H21N3O3 B12463487 N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12463487.png)
N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Cyclohexylcarbamoyl)amino]-3-Methoxybenzamid ist eine organische Verbindung, die zur Klasse der Benzamide gehört. Sie zeichnet sich durch das Vorhandensein einer Cyclohexylcarbamoylgruppe aus, die an eine Aminogruppe gebunden ist, die wiederum mit einer 3-Methoxybenzamid-Einheit verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(Cyclohexylcarbamoyl)amino]-3-Methoxybenzamid erfolgt typischerweise durch die Reaktion von 3-Methoxybenzoesäure mit Cyclohexyliisocyanat in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Die Reaktion lässt sich wie folgt darstellen:
[ \text{3-Methoxybenzoesäure} + \text{Cyclohexyliisocyanat} \rightarrow \text{N-[(Cyclohexylcarbamoyl)amino]-3-Methoxybenzamid} ]
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von N-[(Cyclohexylcarbamoyl)amino]-3-Methoxybenzamid die Verwendung von großtechnischen Reaktoren und kontinuierlichen Fließsystemen umfassen, um die Ausbeute und Effizienz zu optimieren. Das Verfahren kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie beinhalten, um ein Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[(Cyclohexylcarbamoyl)amino]-3-Methoxybenzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Die Carbonylgruppe in der Benzamid-Einheit kann zu einem Amin reduziert werden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise eingesetzt.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von N-[(Cyclohexylcarbamoyl)amino]-3-Hydroxybenzamid.
Reduktion: Bildung von N-[(Cyclohexylcarbamoyl)amino]-3-Aminobenzamid.
Substitution: Bildung verschiedener substituierter Benzamide in Abhängigkeit vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N-[(Cyclohexylcarbamoyl)amino]-3-Methoxybenzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Wird auf sein potenzielles therapeutisches Wirkungsspektrum untersucht, einschließlich entzündungshemmender und schmerzlindernder Eigenschaften.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[(Cyclohexylcarbamoyl)amino]-3-Methoxybenzamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Interaktion mit Bindungsstellen modulieren. Diese Interaktionen können zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führen.
Wirkmechanismus
The mechanism of action of N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[(Cyclohexylcarbamoyl)amino]cyclohexancarboxamid
- 4-[(Cyclohexylcarbamoyl)amino]butansäure
- 6-[(Cyclohexylcarbamoyl)amino]hexansäure
Einzigartigkeit
N-[(Cyclohexylcarbamoyl)amino]-3-Methoxybenzamid ist aufgrund des Vorhandenseins der Methoxygruppe an der Benzamid-Einheit einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses strukturelle Merkmal unterscheidet es von anderen ähnlichen Verbindungen und kann zu seinen spezifischen Anwendungen und Wirkungen beitragen.
Eigenschaften
Molekularformel |
C15H21N3O3 |
|---|---|
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[(3-methoxybenzoyl)amino]urea |
InChI |
InChI=1S/C15H21N3O3/c1-21-13-9-5-6-11(10-13)14(19)17-18-15(20)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,19)(H2,16,18,20) |
InChI-Schlüssel |
BNLZJHUPLXEAEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B12463410.png)










![2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-](/img/structure/B12463474.png)
![Glycine, N-1-naphthalenyl-, [(5-hydroxy-2-nitrophenyl)methylene]hydrazide](/img/structure/B12463495.png)
